# Spectroscopic Data of Moslosooflavone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Moslosooflavone** (5-hydroxy-6,7-dimethoxyflavone), a naturally occurring flavonoid with potential pharmacological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

## **Chemical Structure and Properties**

**Moslosooflavone** is a flavone derivative with the chemical formula C<sub>17</sub>H<sub>14</sub>O<sub>5</sub> and a molecular weight of 298.29 g/mol . Its structure is characterized by a phenyl group at the 2-position of the chromen-4-one core, a hydroxyl group at C-5, and two methoxy groups at C-6 and C-7.

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of natural products like **Moslosooflavone**. The data presented below was obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 1: Mass Spectrometry Data for Moslosooflavone



Ion Mode	Adduct	Observed m/z
Positive	[M+H] <sup>+</sup>	299.0914

M denotes the molecular ion.

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data for **Moslosooflavone** are essential for its unambiguous structural confirmation. While a specific publication with a complete, tabulated assignment of all proton and carbon signals for **Moslosooflavone** was not identified in the conducted search, the following represents a general protocol for acquiring such data for flavonoids.

## General Experimental Protocol for NMR Spectroscopy of Flavonoids

Sample Preparation: A sample of the isolated and purified flavonoid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube. The choice of solvent is crucial and can affect the chemical shifts of labile protons, such as those of hydroxyl groups.

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

#### Data Acquisition:

- ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. The spectral width is significantly larger than for ¹H NMR.
- 2D NMR: To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments is often employed, including:

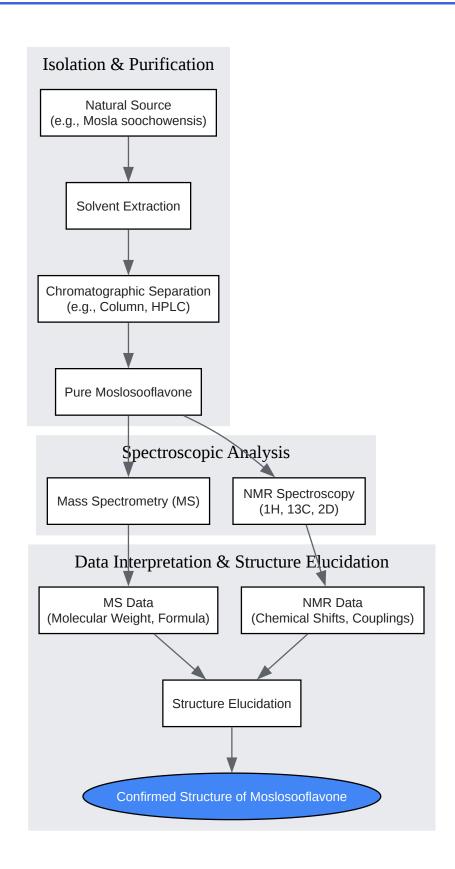


- COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

## **Experimental Workflows**

The process of obtaining and interpreting spectroscopic data for a natural product like **Moslosooflavone** follows a logical workflow.





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Workflow for the isolation and spectroscopic characterization of **Moslosooflavone**.







This guide provides a foundational understanding of the spectroscopic data associated with **Moslosooflavone**. For definitive structural assignment, researchers should acquire and interpret a full suite of NMR data as outlined in the general experimental protocol.

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